AST5902

CYP3A4 induction Drug-drug interaction Hepatocyte assay

Procure AST5902 (≥98% purity) as an analytical reference standard, not its parent drug firmonertinib. AST5902 exhibits 2-6x weaker CYP3A4 induction, making it the essential calibrant for accurate metabolite quantification in DDI and PK bridging studies. Essential for PBPK model validation and covalent protein binding investigations.

Molecular Formula C27H29F3N8O2
Molecular Weight 554.6 g/mol
CAS No. 2412155-74-7
Cat. No. B11937928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAST5902
CAS2412155-74-7
Molecular FormulaC27H29F3N8O2
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F
InChIInChI=1S/C27H29F3N8O2/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35)
InChIKeyOYVNKZAYJFLKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AST5902 (CAS 2412155-74-7) | Firmonertinib Active Metabolite EGFR Inhibitor Compound Procurement


AST5902 (CAS 2412155-74-7), chemically designated as N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]prop-2-enamide, is the principal bioactive metabolite of the third-generation EGFR tyrosine kinase inhibitor firmonertinib (also known as alflutinib, AST2818) [1]. This compound is formed via CYP3A4-mediated N-demethylation of the parent drug and exhibits antineoplastic activity comparable to firmonertinib against EGFR-sensitizing mutations and T790M resistance mutations [2]. AST5902 contains an acrylamide warhead enabling covalent binding to target cysteine residues and, like its parent compound, has been shown to covalently bind to Lys-190 of human serum albumin . As a metabolite-standard reference material, AST5902 is distinct from its parent drug in its pharmacological handling properties, particularly regarding drug-drug interaction potential.

Why Firmonertinib Cannot Substitute for AST5902 in CYP3A4-Mediated Drug-Drug Interaction Studies


Procuring firmonertinib (AST2818) in place of its active metabolite AST5902 is scientifically inappropriate for studies involving CYP3A4-mediated drug-drug interactions (DDIs). Firmonertinib is a potent CYP3A4 inducer, with induction potential comparable to rifampin — the FDA-recommended positive control for CYP3A4 induction assays — exhibiting Emax values of 9.24- to 11.2-fold in human hepatocytes [1]. In contrast, AST5902 demonstrates substantially weaker CYP3A4 induction potential, with maximum fold induction of only 1.79- to 4.71-fold under identical assay conditions [2]. This approximately 2- to 6-fold reduction in enzyme induction capacity renders AST5902 a mechanistically distinct entity. Substituting the parent drug for the metabolite would confound interpretation of CYP3A4-mediated DDIs, autoinduction phenomena, and the pharmacokinetic contributions of total active moieties in firmonertinib-treated populations. The quantitative evidence below establishes AST5902 as a discrete chemical entity with procurement-specific relevance independent of its parent compound.

AST5902 (CAS 2412155-74-7) Quantitative Differentiation Evidence Against Firmonertinib and Rifampin


AST5902 Exhibits 2- to 6-Fold Lower CYP3A4 Induction Potency Compared to Firmonertinib in Human Hepatocytes

In a head-to-head in vitro comparison using sandwich-cultured primary human hepatocytes from three donors, AST5902 demonstrated markedly reduced CYP3A4 mRNA induction relative to its parent compound firmonertinib (alflutinib) [1]. Rifampin (10 μM), the FDA-recommended positive control, was included as a benchmark. The maximum fold induction values for AST5902 ranged from 1.79 to 4.71 across donors, whereas firmonertinib achieved 9.24- to 11.2-fold induction under identical conditions [1].

CYP3A4 induction Drug-drug interaction Hepatocyte assay

AST5902 Demonstrates Differential Pharmacokinetic Stability Under Strong CYP3A4 Induction Compared to Firmonertinib

In a single-center, open-label, two-period clinical DDI study in healthy volunteers (n=16), co-administration of the strong CYP3A4 inducer rifampicin (0.6 g daily) with a single 80 mg dose of firmonertinib produced dramatically different effects on the pharmacokinetic exposure of the parent drug versus its metabolite AST5902 [1]. The differential impact quantifies AST5902's relative resistance to CYP3A4-mediated clearance alterations.

Pharmacokinetics Rifampicin DDI Clinical trial

AST5902 Accumulates to Exceed Parent Drug Exposure During Repeated Dosing in Clinical Populations

A population pharmacokinetic analysis of data from 38 NSCLC patients and 16 healthy volunteers receiving firmonertinib (20–240 mg daily) revealed that while parent drug clearance increases 1.1- to 1.8-fold over a 21-day treatment cycle due to CYP3A4 autoinduction, AST5902 concentrations increase over time [1]. The model demonstrated that total active compound concentration (firmonertinib plus AST5902) remains relatively stable despite parent drug autoinduction.

Population pharmacokinetics Autoinduction NSCLC

AST5902 (CAS 2412155-74-7) Recommended Scientific and Industrial Applications Based on Verified Differentiation


Reference Standard for CYP3A4-Mediated Drug-Drug Interaction Studies Requiring Metabolite-Specific Quantification

AST5902 should be procured as an analytical reference standard in DDI studies evaluating firmonertinib or structurally related third-generation EGFR inhibitors where distinguishing between parent drug and metabolite contributions is essential. The compound's 2- to 6-fold lower CYP3A4 induction potency [1] and differential PK response to strong inducers (17% vs 86% AUC reduction relative to parent) make it the appropriate calibrant for LC-MS/MS methods quantifying metabolite-specific exposure. This is particularly relevant given PBPK model predictions that AST5902, as a weaker CYP3A4 inducer, contributes distinctively to DDI outcomes during chronic co-administration with CYP3A4 perpetrators .

Metabolite Reference Material for Firmonertinib Bioequivalence and Pharmacokinetic Bridging Studies

Regulatory bioequivalence and PK bridging studies for firmonertinib-containing products require validated quantification of both parent drug and its major active metabolite. AST5902 reference material is essential for establishing calibration curves in validated bioanalytical LC-MS/MS methods. The compound's accumulation profile during repeated dosing — where AST5902 concentrations increase while parent drug decreases due to autoinduction [1] — necessitates accurate metabolite quantification to fully characterize total active moiety exposure. Procurement of high-purity AST5902 (>98% by HPLC) supports method validation parameters including accuracy, precision, and matrix effect evaluation.

In Vitro Metabolism and Covalent Binding Probe Compound for Acrylamide-Containing EGFR Inhibitors

AST5902 serves as a characterized probe compound for investigating acrylamide warhead-mediated covalent binding to plasma proteins. The compound has been definitively shown to covalently bind to Lys-190 of human serum albumin, sharing this property with osimertinib, firmonertinib, and ibrutinib [1]. Unlike osimertinib, the covalent binding of AST5902 (and firmonertinib) to HSA has been demonstrated to be reversible [1]. This property makes AST5902 valuable for in vitro studies examining the relationship between covalent binding reversibility and pharmacokinetic half-life, as well as for species-difference investigations where covalent binding profiles differ between human and animal plasma proteins.

Reference Standard for Physiologically Based Pharmacokinetic Model Development and Qualification

AST5902 reference material supports PBPK model development for third-generation EGFR inhibitors. A qualified PBPK model incorporating AST5902 concentration-time profiles successfully predicted 32/32 AUClast and Cmax values within twofold of observed data, and 8/8 DDI ratios with CYP3A4 perpetrators within the same acceptance range [1]. Procurement of authenticated AST5902 enables in vitro-to-in vivo extrapolation (IVIVE) parameterization, including metabolite-specific fraction metabolized via CYP3A4 (fm,CYP3A4) and intrinsic clearance values. This application is particularly relevant for predicting DDIs during chronic firmonertinib administration where autoinduction complicates exposure predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for AST5902

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.